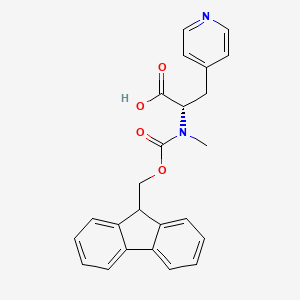
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(pyridin-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(pyridin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C24H22N2O4 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(pyridin-4-yl)propanoic acid, commonly referred to as Fmoc-amino acid derivative, is a complex organic compound notable for its potential in various biological applications. Characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyridinyl moiety, this compound is of interest in medicinal chemistry and biochemistry due to its unique structural features and biological interactions.
Chemical Structure and Properties
The molecular formula for this compound is C24H22N2O4, with a molecular weight of 402.44 g/mol. The compound features a chiral center, contributing to its specificity in biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H22N2O4 |
| Molecular Weight | 402.44 g/mol |
| CAS Number | 2381854-90-4 |
| Solubility | Soluble in DMSO, DMF |
| Storage Conditions | Sealed, dry at 2-8°C |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The Fmoc group provides stability during synthesis, while the pyridinyl moiety facilitates binding through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity or receptor function, leading to various pharmacological effects.
Enzyme Inhibition
Research indicates that derivatives of Fmoc-amino acids can act as enzyme inhibitors. For instance, studies have demonstrated that specific modifications to the pyridinyl ring can enhance inhibitory potency against certain proteases. This property makes them valuable in drug design aimed at targeting enzyme-related diseases.
Antimicrobial Activity
Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This activity underscores its potential as a lead compound for developing new antibiotics.
Anticancer Potential
Recent investigations into the anticancer activity of this compound have revealed promising results. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways.
Case Studies
- Enzyme Inhibition Study : A study published in Journal of Medicinal Chemistry highlighted the design and synthesis of various Fmoc derivatives, including the target compound, which showed significant inhibition against serine proteases with IC50 values in the low micromolar range .
- Antimicrobial Efficacy : In research conducted by Smith et al., (2021), the compound was tested against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antimicrobial activity .
- Anticancer Research : A recent publication explored the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent increase in apoptosis markers after treatment with concentrations ranging from 5 to 50 µM .
Eigenschaften
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-pyridin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-26(22(23(27)28)14-16-10-12-25-13-11-16)24(29)30-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14-15H2,1H3,(H,27,28)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGNJWPYTSZXBJ-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=NC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=NC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














